molecular formula C14H23BClNO4 B15321738 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B15321738
M. Wt: 315.60 g/mol
InChI Key: VDWAMJHICNSQMK-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 2,3-dimethoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes several types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2,3-dimethoxy-5-boronic acid.

    Reduction: Formation of 2,3-dimethoxyaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is used extensively in scientific research:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester and the formation of a palladium complex that facilitates the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the substitution pattern is required.

Properties

Molecular Formula

C14H23BClNO4

Molecular Weight

315.60 g/mol

IUPAC Name

2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C14H22BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)11(8-9)17-5;/h7-8H,16H2,1-6H3;1H

InChI Key

VDWAMJHICNSQMK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)OC)N.Cl

Origin of Product

United States

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